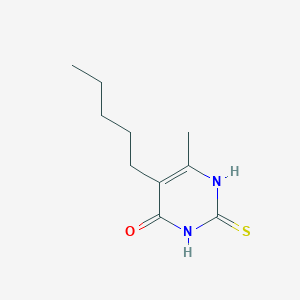
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoromethoxy group and a fluoro-benzyl group, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
The synthesis of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine typically involves multiple steps, including the introduction of the trifluoromethoxy group and the fluoro-benzyl group. The synthetic routes often require specific reaction conditions such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls to ensure the desired transformations occur efficiently. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Wirkmechanismus
The mechanism of action of (1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(1-Benzyl-2-trifluoromethoxy-ethyl)-(3-fluoro-benzyl)-amine can be compared with other similar compounds, such as:
2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione: This compound shares a similar trifluoromethoxy-ethyl group but differs in its overall structure and applications.
(1-Benzyl-2-trifluoromethoxy-ethyl)-carbamic acid benzyl ester: This compound also features a trifluoromethoxy-ethyl group but has different functional groups and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H17F4NO |
|---|---|
Molekulargewicht |
327.32 g/mol |
IUPAC-Name |
N-[(3-fluorophenyl)methyl]-1-phenyl-3-(trifluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C17H17F4NO/c18-15-8-4-7-14(9-15)11-22-16(12-23-17(19,20)21)10-13-5-2-1-3-6-13/h1-9,16,22H,10-12H2 |
InChI-Schlüssel |
RFXHTRVPADWSCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(COC(F)(F)F)NCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Perimidine, 2-[1-(2-furanylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,3-dihydro-](/img/structure/B12121082.png)







![2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121120.png)





